6-Methoxybenzo[d]thiazole-2-carbaldehyde
Overview
Description
6-Methoxybenzo[d]thiazole-2-carbaldehyde is a useful research compound. Its molecular formula is C9H7NO2S and its molecular weight is 193.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Antiviral Activities :
- Novel thiopyrano[2,3-d]thiazole-6-carbaldehydes show significant antimitotic activity against leukemia and exhibit promising effects on viruses like EBV and Hepatitis C (Lozynskyi et al., 2016).
Synthesis of Carbonyl Compounds :
- Benzothiazole-2-carbaldehyde is used in the synthesis of aldehydes or ketones from corresponding amines via transaminations, showcasing wide applications with high yields (Calō et al., 1972).
Molecular Structure and Vibrational Frequency Studies :
- Studies on 2-(4-methoxyphenyl)benzo[d]thiazole synthesized under specific conditions provide insight into molecular structures and vibrational frequencies (Arslan & Algül, 2007).
Antibacterial and Cytotoxic Properties :
- Sesbagrandiflorains A and B and their derivatives exhibit moderate antibacterial activity and cytotoxicity against melanoma cancer cells (Noviany et al., 2020).
Antibacterial and Antifungal Activities :
- A Schiff base synthesized from 2-amino-6-methoxybenzothiazole shows higher effects on yeast than bacteria and binds to DNA via intercalative mode (Alpaslan et al., 2019).
Oxidation Catalyst :
- A molybdenum(VI) complex with thiazole-hydrazone ligand encapsulated in zeolite Y serves as an efficient, reusable catalyst for oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Maleki Alamooti, 2017).
DNA Binding and Anion Sensor Properties :
- Schiff base compounds derived from 6-methoxybenzo[d]thiazole-2-carbaldehyde act as effective anion sensors and DNA-binding agents (Barare et al., 2016).
Mechanism of Action
Target of Action
Related compounds, such as benzo[d]thiazole-2-thiol derivatives, have been found to act as potent selective inhibitors of the lasb quorum sensing system in gram-negative bacteria .
Mode of Action
It’s worth noting that related compounds have shown promising quorum-sensing inhibitory activities . Quorum sensing is a mechanism of bacterial cell-cell communication that responds to external factors such as nutrient availability and defense mechanisms .
Biochemical Pathways
Related compounds have been found to inhibit quorum sensing pathways in bacteria, affecting behaviors such as biofilm formation and virulence production .
Result of Action
Related compounds have shown to inhibit the growth of pseudomonas aeruginosa, a gram-negative bacterium .
Action Environment
It’s worth noting that the efficacy of related compounds as quorum sensing inhibitors has been evaluated under various conditions .
Biochemical Analysis
Biochemical Properties
6-Methoxybenzo[d]thiazole-2-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo the Baylis–Hillman reaction with methyl acrylate, catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane) . This reaction highlights its reactivity and potential utility in synthetic organic chemistry. Additionally, the compound’s interactions with enzymes and proteins can lead to the formation of various biochemical intermediates, which are crucial for understanding its role in metabolic pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of specific genes involved in metabolic processes, thereby altering the overall metabolic flux within cells . Furthermore, its impact on cell signaling pathways can lead to changes in cellular responses to external stimuli, which is essential for understanding its potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound’s interaction with enzymes involved in the Baylis–Hillman reaction suggests its potential as an enzyme modulator . Additionally, changes in gene expression induced by this compound can result from its binding to transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that the compound remains stable under specific storage conditions, such as being sealed in a dry environment at room temperature
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular responses. At higher doses, it may lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect the levels of specific metabolites and alter the overall metabolic flux within cells . Additionally, the compound’s role in metabolic pathways can provide insights into its potential therapeutic applications and mechanisms of action.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its activity and function, which is crucial for determining its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications
Properties
IUPAC Name |
6-methoxy-1,3-benzothiazole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-12-6-2-3-7-8(4-6)13-9(5-11)10-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHUCLUQYGGJFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.